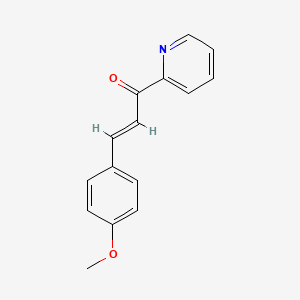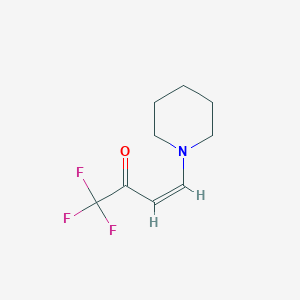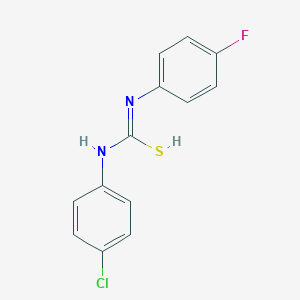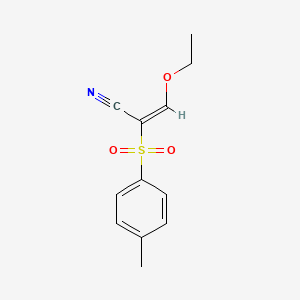![molecular formula C17H14Cl3N3S B7787104 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)
2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, indole, and aniline moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride, resulting in the formation of 2,4,6-trichloroaniline . This intermediate can then be further reacted with 2-propylsulfanylindole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chlorinating agents and controlled reaction environments to ensure high yield and purity. The use of inert organic solvents and precise temperature control are crucial to avoid side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The chloro groups and indole moiety play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: A simpler analog with similar chlorination but lacking the indole moiety.
2,4,6-Trichloro-1,3,5-triazine: Another chlorinated compound with a triazine ring instead of an indole.
2-Propylsulfanylindole: Contains the indole moiety but lacks the chlorinated aniline structure.
Uniqueness
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is unique due to its combination of chloro, indole, and aniline groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,23H,2,7H2,1H3/b22-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVASSZNVPLADZ-JCMHNJIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C1=NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC\1=NC2=CC=CC=C2/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7787022.png)
![(2E)-3-(4-bromophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787025.png)

![5-N-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B7787042.png)
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-dichlorobenzamide](/img/structure/B7787047.png)
![(2E)-3-oxo-N-pyrimidin-2-yl-2-[(pyrimidin-2-ylamino)methylidene]butanamide](/img/structure/B7787053.png)
![(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide](/img/structure/B7787074.png)
![(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7787082.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)
![(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine](/img/structure/B7787086.png)



![3-[(E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787110.png)
